Hivproteasesubstrateiii

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

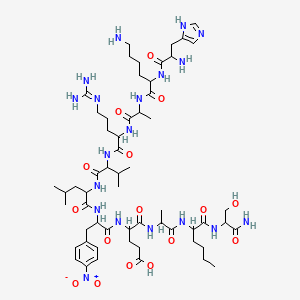

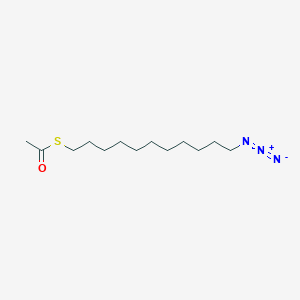

HIV Protease Substrate III is a compound used in the study of HIV-1 protease, an enzyme crucial for the maturation and replication of the HIV virus. This substrate is specifically designed to be cleaved by HIV-1 protease, allowing researchers to study the enzyme’s activity and develop inhibitors that can block its function, thereby preventing the virus from replicating.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of HIV Protease Substrate III typically involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of HIV Protease Substrate III follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Análisis De Reacciones Químicas

Types of Reactions

HIV Protease Substrate III primarily undergoes hydrolysis when acted upon by HIV-1 protease. This reaction involves the cleavage of peptide bonds within the substrate.

Common Reagents and Conditions

Reagents: HIV-1 protease enzyme, buffer solutions (e.g., phosphate buffer).

Conditions: Physiological pH (around 7.4), temperature (37°C).

Major Products

The major products of the hydrolysis reaction are smaller peptide fragments, which can be analyzed to determine the activity and specificity of the HIV-1 protease.

Aplicaciones Científicas De Investigación

HIV Protease Substrate III is extensively used in:

Biochemistry: To study the kinetics and mechanism of HIV-1 protease.

Drug Development: As a tool to screen and develop inhibitors that can block HIV-1 protease activity.

Molecular Biology: To understand the role of protease in the HIV life cycle and its interaction with other viral proteins.

Medicine: In the development of antiretroviral therapies targeting HIV-1 protease.

Mecanismo De Acción

HIV Protease Substrate III is designed to mimic the natural substrates of HIV-1 protease. When the enzyme binds to the substrate, it cleaves specific peptide bonds, resulting in the formation of smaller peptide fragments. This cleavage is essential for the maturation of viral proteins and the assembly of infectious virions. The substrate’s design allows researchers to study the enzyme’s activity and identify inhibitors that can block this process, thereby preventing viral replication.

Comparación Con Compuestos Similares

Similar Compounds

- HIV Protease Substrate I

- HIV Protease Substrate II

- HIV Protease Substrate IV

Uniqueness

HIV Protease Substrate III is unique in its specific sequence and structure, which makes it an ideal tool for studying the activity of HIV-1 protease. Compared to other substrates, it offers higher specificity and sensitivity, making it valuable in both basic research and drug development.

Propiedades

IUPAC Name |

4-[[2-[[2-[[2-[[2-[2-[[6-amino-2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H95N19O16/c1-8-9-13-38(53(87)75-44(28-78)47(61)81)69-48(82)33(7)68-52(86)41(20-21-45(79)80)72-56(90)43(25-34-16-18-36(19-17-34)77(92)93)73-55(89)42(24-30(2)3)74-57(91)46(31(4)5)76-54(88)40(15-12-23-65-58(62)63)70-49(83)32(6)67-51(85)39(14-10-11-22-59)71-50(84)37(60)26-35-27-64-29-66-35/h16-19,27,29-33,37-44,46,78H,8-15,20-26,28,59-60H2,1-7H3,(H2,61,81)(H,64,66)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,84)(H,72,90)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,79,80)(H4,62,63,65) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWLUJTVRDIGPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H95N19O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475109 |

Source

|

| Record name | AGN-PC-00IZ1U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1314.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6693-36-3 |

Source

|

| Record name | AGN-PC-00IZ1U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenyl-2-[(Z)-[(3Z)-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12110527.png)

![[6-(trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate](/img/structure/B12110562.png)

![3,6,7,15-Tetramethyl-18-azahexacyclo[12.11.0.02,11.06,11.017,25.019,24]pentacosa-1(14),15,17(25),19,21,23-hexaene-5,10-diol](/img/structure/B12110565.png)

![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B12110579.png)